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molecular formula C10H8ClNO2S B8812360 Methyl 2-chloro-4-methylbenzo[d]thiazole-5-carboxylate

Methyl 2-chloro-4-methylbenzo[d]thiazole-5-carboxylate

Cat. No. B8812360
M. Wt: 241.69 g/mol
InChI Key: ROPWPHLDKXTKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06908884B2

Procedure details

A solution of 5 g (22.5 mmol) of methyl 2-amino-4-methyl-benzothiazole-5-carboxylate in 2 l of acetonitrile was admixed with 10 ml of water, 4.5 g (44.8 mmol) of copper(I) chloride, 6.6 g of sodium chloride (110 mmol) and 2 ml of 15-crown-5. A solution of 3 g (29 mmol) of tert-butyl nitrite was then added dropwise with stirring, the solution was heated at reflux for 15 h, the resulting precipitate was filtered off and the solution was concentrated under reduced pressure. The residue was then extracted three times with in each case 500 ml of ethyl acetate. To this end, the solvent was heated to boiling point and the solution was filtered whilst hot. The extracts were concentrated under reduced pressure. The residue was purified by trituration with n-hexane/diethyl ether. This gave 4.2 g (17.4 mmol, 77% yield) of methyl 2-chloro-4-methylbenzothiazole-5-carboxylate of m.p. 112° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
2 L
Type
solvent
Reaction Step Five
Name
copper(I) chloride
Quantity
4.5 g
Type
catalyst
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[C:7]([CH3:15])[C:5]=2[N:6]=1.[Cl-:16].[Na+].C1OCCOCCOCCOCCOC1.N(OC(C)(C)C)=O>C(#N)C.[Cu]Cl.O>[Cl:16][C:2]1[S:3][C:4]2[CH:10]=[CH:9][C:8]([C:11]([O:13][CH3:14])=[O:12])=[C:7]([CH3:15])[C:5]=2[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1SC2=C(N1)C(=C(C=C2)C(=O)OC)C
Step Two
Name
Quantity
6.6 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C1COCCOCCOCCOCCO1
Step Four
Name
Quantity
3 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
C(C)#N
Step Six
Name
copper(I) chloride
Quantity
4.5 g
Type
catalyst
Smiles
[Cu]Cl
Step Seven
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 h
Duration
15 h
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was then extracted three times with in each case 500 ml of ethyl acetate
TEMPERATURE
Type
TEMPERATURE
Details
To this end, the solvent was heated
FILTRATION
Type
FILTRATION
Details
the solution was filtered whilst hot
CONCENTRATION
Type
CONCENTRATION
Details
The extracts were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by trituration with n-hexane/diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1SC2=C(N1)C(=C(C=C2)C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 17.4 mmol
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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